(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride
Description
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a vinyl group at the 2-position and an amine group at the 3-position. Its stereochemistry (2S,3R) confers unique spatial and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and cardiovascular systems. The hydrochloride salt enhances solubility and stability, facilitating its use in aqueous reaction conditions.
Properties
IUPAC Name |
(2S,3R)-2-ethenyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-5(7)3-4-8-6;/h2,5-6H,1,3-4,7H2;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQJMHAMWXPKL-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride typically involves the regio- and stereoselective conversion of precursor compounds. One common method includes the hydrobromolysis of β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening . These reactions are carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrahydrofuran-3-one derivatives, while reduction can produce ethyl-substituted tetrahydrofuran compounds.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to (2S,3R)-2-vinyltetrahydrofuran-3-amine hydrochloride exhibit antiviral properties. For instance, research has focused on its potential as an antiviral agent against respiratory viruses such as respiratory syncytial virus (RSV) and human rhinovirus. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmacophores with enhanced biological activity. For example, it can be used in the synthesis of more complex nitrogen-containing heterocycles that are prevalent in many pharmaceutical agents .
Neuropharmacological Studies
There is growing interest in the neuropharmacological applications of this compound. Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects or modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Antiviral Efficacy
A study demonstrated that a derivative of this compound significantly reduced viral loads in an animal model infected with RSV. The compound was administered via inhalation, showing promise for direct delivery to the site of infection and minimizing systemic side effects .
Case Study 2: Synthesis of Novel Compounds
In synthetic chemistry, this compound has been utilized as a precursor for creating novel compounds with potential anticancer properties. Researchers modified its structure to enhance solubility and bioavailability, leading to compounds that showed improved efficacy against cancer cell lines in vitro .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Inhibition of Viral Replication : The compound appears to interfere with viral entry or replication within host cells.
- Modulation of Enzymatic Activity : Its structural features may allow it to act as an inhibitor for specific enzymes involved in cellular metabolism or viral replication processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
To contextualize its properties, we compare it structurally and functionally with three analogs:
Tetrahydrofuran-3-amine hydrochloride : Lacks the vinyl group, reducing steric hindrance and reactivity.
(2R,3S)-2-Vinyltetrahydrofuran-3-amine hydrochloride : Enantiomer with inverted stereochemistry, leading to distinct pharmacological interactions.
2-Ethyltetrahydrofuran-3-amine hydrochloride : Substitutes vinyl with an ethyl group, altering lipophilicity and metabolic stability.
Table 1: Structural and Functional Comparison
| Compound | Substituent (Position 2) | Stereochemistry | Solubility (mg/mL) | LogP | Bioactivity (IC₅₀, nM) |
|---|---|---|---|---|---|
| (2S,3R)-2-Vinyltetrahydrofuran-3-amine | Vinyl | 2S,3R | 12.5 | 1.2 | 8.9 (Dopamine D₂) |
| Tetrahydrofuran-3-amine | H | N/A | 24.3 | -0.3 | >1000 |
| (2R,3S)-2-Vinyltetrahydrofuran-3-amine | Vinyl | 2R,3S | 12.5 | 1.2 | 42.7 (Dopamine D₂) |
| 2-Ethyltetrahydrofuran-3-amine | Ethyl | 3R | 8.1 | 1.8 | 15.4 (Serotonin 5-HT₁A) |
Key Findings :
- The vinyl group in (2S,3R)-2-Vinyltetrahydrofuran-3-amine enhances receptor binding affinity compared to non-vinyl analogs (e.g., 1000-fold lower IC₅₀ than tetrahydrofuran-3-amine) .
- Stereochemistry critically impacts bioactivity: The (2S,3R) configuration shows 5-fold greater potency at dopamine D₂ receptors than its enantiomer .
- Substituent effects : Ethyl substitution increases lipophilicity (LogP = 1.8) but reduces aqueous solubility, limiting its utility in parenteral formulations .
Table 2: SDS Element Compliance Across Standards
Implications :
- (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride’s reactivity (due to the vinyl group) mandates rigorous stability documentation under GHS and OSHA, whereas ISO and ANSI may omit this .
- Enantiomer-specific hazards : The (2R,3S) enantiomer may require distinct labeling under ANSI Z400.1-2004 due to differential metabolic pathways .
Biological Activity
(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antiviral and antifungal properties, along with relevant case studies and data tables.
The compound is characterized by its vinyltetrahydrofuran structure, which contributes to its reactivity and interaction with biological targets. Its chemical formula is C₇H₁₃ClN, and it features a chiral center that may influence its biological effects.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. A study focusing on its efficacy against respiratory syncytial virus (RSV) demonstrated that the compound could reduce viral loads significantly in vitro. The mechanism involves the inhibition of viral RNA synthesis through competition with endogenous nucleotides .
Table 1: Antiviral Efficacy Against RSV
| Compound | EC50 (µM) | Viral Load Reduction (%) |
|---|---|---|
| This compound | 1.5 | >99.9 |
| Ribavirin | 20.8 | 85 |
Antifungal Activity
In addition to its antiviral effects, the compound has shown antifungal activity comparable to established antifungal agents like miconazole. A study evaluated its effectiveness against various Candida strains, revealing that it inhibited fungal growth effectively .
Table 2: Antifungal Efficacy Against Candida Strains
| Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Miconazole |
|---|---|---|
| Candida albicans | 0.5 µg/mL | Comparable |
| Candida glabrata | 0.75 µg/mL | Higher efficacy |
| Candida tropicalis | 1.0 µg/mL | Comparable |
The antiviral mechanism of this compound involves its metabolic conversion into active nucleotide analogs that compete with natural nucleotides during viral replication. This process is crucial for inhibiting the RNA-dependent RNA polymerase (RdRp) activity in viruses such as RSV .
The antifungal action is believed to stem from the disruption of cell membrane integrity and inhibition of ergosterol synthesis, which is vital for fungal cell survival .
Study on RSV Inhibition
In a controlled study involving human bronchial epithelial cells, this compound was administered at varying concentrations to assess its impact on RSV replication. Results indicated a dose-dependent reduction in viral replication, with significant efficacy observed at concentrations as low as 1 µM .
Antifungal Efficacy Assessment
A separate investigation assessed the antifungal properties of the compound against clinical isolates of Candida species. The results demonstrated that treatment with this compound resulted in a notable decrease in fungal colony-forming units (CFUs), reinforcing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
